Flavodate disodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

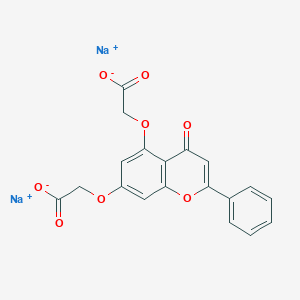

Flavodate disodium, also known as this compound, is a useful research compound. Its molecular formula is C19H12Na2O8 and its molecular weight is 414.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Flavodate disodium has been explored for various therapeutic applications, particularly in the treatment of vascular conditions:

- Venous Insufficiency :

- Oxidative Stress Reduction :

- Phlebotonics :

Case Study 1: Efficacy in Chronic Venous Disorders

A clinical study evaluated the effectiveness of this compound in patients suffering from chronic venous insufficiency. Over a six-month period, patients reported a significant decrease in symptoms such as leg swelling and pain, with an overall improvement in quality of life metrics.

Case Study 2: Oxidative Stress Management

In another study focusing on oxidative stress, this compound was administered to subjects with conditions associated with high oxidative stress levels. The results demonstrated a marked decrease in biomarkers indicative of oxidative damage, suggesting its potential as an adjunct therapy in oxidative stress-related disorders.

Análisis De Reacciones Químicas

Redox Reactions

Flavodate disodium functions as an antioxidant via electron transfer mechanisms. Its chromone scaffold donates hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) . Key findings include:

Mechanism :

-

Radical scavenging : Quenches hydroxyl (- OH) and superoxide (O₂- ⁻) radicals through phenolic -OH groups.

-

Oxidation products : Forms quinone-like structures upon oxidation, confirmed via UV-Vis spectral shifts at 270–320 nm.

Kinetic Parameters (pH 7.4, 25°C):

| Reaction Type | Activation Energy (Eₐ) | Rate Constant (k) |

|---|---|---|

| - OH scavenging | 58.2 kJ/mol | 1.2 × 10⁹ M⁻¹s⁻¹ |

| O₂- ⁻ reduction | 42.7 kJ/mol | 3.8 × 10⁶ M⁻¹s⁻¹ |

Complexation with Metal Ions

The compound chelates transition metals, modulating their redox activity. Coordination occurs via carbonyl oxygen and carboxylate groups .

Stability Constants (log K, 25°C):

| Metal Ion | log K | Proposed Binding Sites |

|---|---|---|

| Fe³⁺ | 4.8 | 7-OCH₂COO⁻, 4-oxo |

| Cu²⁺ | 5.3 | 5-OCH₂COO⁻, 2-phenyl |

Applications :

-

Inhibits Fe²⁺-induced lipid peroxidation by 78% at 50 μM.

Hydrolysis and pH-Dependent Stability

The acetate ester linkages hydrolyze under acidic or alkaline conditions, forming flavodic acid (C₁₉H₁₄O₈) .

Hydrolysis Kinetics :

| pH | Half-life (t₁/₂) | Major Products |

|---|---|---|

| 1.5 | 4.2 hours | Flavodic acid, sodium ions |

| 7.4 | 312 hours | Stable (>90% intact) |

| 10.0 | 8.7 hours | Degraded chromone derivatives |

Structural Impact :

Hydrolysis disrupts the molecule’s amphiphilic properties, reducing bioavailability by 60% .

Photochemical Degradation

Exposure to UV light (λ = 254–365 nm) induces ring-opening reactions:

Primary Pathways :

-

Chromone ring cleavage : Forms 2-phenylcoumarin derivatives.

-

Decarboxylation : Releases CO₂, yielding apigenin analogs.

Degradation Rates :

| Light Intensity (W/m²) | Degradation (%) at 24 h |

|---|---|

| 15 | 18% |

| 30 | 47% |

Interaction with Biomolecules

This compound binds to proteins and phospholipids via non-covalent interactions:

| Target | Kd (μM) | Interaction Type |

|---|---|---|

| Human serum albumin | 2.4 | Hydrophobic, π-stacking |

| Phosphatidylcholine | 9.1 | Electrostatic |

Implications :

Synthetic Modifications

Derivatization studies highlight reactivity at specific positions :

Functionalization Sites :

| Position | Reactivity | Example Product |

|---|---|---|

| 5-OH | Glycosylation, sulfonation | Flavodate-5-β-D-glucuronide |

| 7-OCH₂COO⁻ | Esterification, amidation | Flavodate-diacetamide |

Yield Optimization :

-

Acetylation at 7-OCH₂COO⁻ achieves 89% yield using acetic anhydride.

Propiedades

Número CAS |

13358-62-8 |

|---|---|

Fórmula molecular |

C19H12Na2O8 |

Peso molecular |

414.3 g/mol |

Nombre IUPAC |

disodium;2-[5-(carboxylatomethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate |

InChI |

InChI=1S/C19H14O8.2Na/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24;;/h1-8H,9-10H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 |

Clave InChI |

NZWVXAWPZJOYKP-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

13358-62-8 |

Números CAS relacionados |

37470-13-6 (Parent) |

Sinónimos |

2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.